molecular formula C11H15NO2 B3284831 Ethyl 5-amino-2,4-dimethylbenzoate CAS No. 791722-05-9

Ethyl 5-amino-2,4-dimethylbenzoate

Cat. No. B3284831
M. Wt: 193.24 g/mol
InChI Key: LOOJNVRBHRGTJS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylbenzoate is a chemical compound with the linear formula C11H14O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylbenzoate, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The linear formula is C11H14O2 .

Scientific Research Applications

Non-Linear Optical Properties

Ethyl 5-amino-2,4-dimethylbenzoate and related compounds have been studied for their non-linear optical properties. Specifically, the first-order hyperpolarizability of these molecules has been analyzed, revealing significant potential for applications in the field of non-linear optics. This property is crucial for the development of materials for photonic and optoelectronic applications (Józefowicz et al., 2009).

Spectroscopic Properties

The spectroscopic properties of ethyl 5-amino-2,4-dimethylbenzoate derivatives have been thoroughly investigated. These studies have focused on understanding the relationship between molecular conformations and spectral behavior, which is essential for designing materials with specific optical properties (Józefowicz et al., 2007).

Monitoring Polymerization Processes

This compound has been used as a fluorescence probe for monitoring the polymerization process of methyl methacrylate. The fluorescence spectrum characteristics of ethyl 5-amino-2,4-dimethylbenzoate derivatives change in response to the degree of polymerization, making them useful for real-time monitoring in polymer science (Józefowicz et al., 2013).

Corrosion Inhibition

Derivatives of ethyl 5-amino-2,4-dimethylbenzoate have been studied as corrosion inhibitors for mild steel, which is significant for industrial applications. These studies involve understanding the interaction between the inhibitor molecules and metal surfaces, which is crucial for developing effective corrosion protection strategies (Dohare et al., 2017).

Antineoplastic Properties

Research has also been conducted on the antineoplastic properties of compounds related to ethyl 5-amino-2,4-dimethylbenzoate. These studies are essential for discovering new potential therapeutics in cancer treatment (Markosyan et al., 2014).

Antifungal and Cytotoxic Activities

Some metabolites related to ethyl 5-amino-2,4-dimethylbenzoate have shown promising antifungal and cytotoxic activities. This is crucial for the development of new antifungal agents and cancer therapeutics (Silva et al., 2005).

Safety And Hazards

The safety data sheet for Ethyl 4-dimethylaminobenzoate, a similar compound, suggests that it can cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-amino-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOJNVRBHRGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2,4-dimethylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Makriyannis, JW Wilson… - Journal of Medicinal …, 1973 - ACS Publications
118 Journal of Medicinal Chemistry, 1973, Vol. 16, No, 2 Makriyannis, Frazee, Wilson values. Nmr spectra were taken on all new compounds except com-pound 2 and were consistent …
Number of citations: 15 pubs.acs.org

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